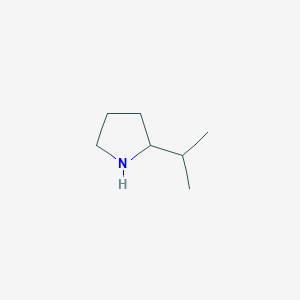

2-Isopropylpyrrolidine

Description

Pyrrolidine (B122466) Scaffolds in Chemical Research and Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a highly valued structural motif in chemistry. Its non-planar, puckered conformation and the basicity of the nitrogen atom contribute to its utility as a versatile building block in synthesis and as a core component in functional molecules.

The pyrrolidine skeleton is a privileged scaffold in medicinal chemistry, frequently found in a vast array of natural products and pharmacologically important molecules. rsc.orgresearchgate.netnih.gov Its structural features are integral to the biological activity of numerous compounds, including alkaloids, and it serves as a versatile framework for the design of new therapeutic agents. rsc.org The prevalence of this core is linked to its ability to confer desirable physicochemical properties such as hydrophilicity and structural rigidity, which are crucial for interactions with biological targets like enzymes and receptors.

Pyrrolidine-based compounds have demonstrated a wide spectrum of biological activities, including:

Anticancer rsc.org

Antiviral rsc.org

Antidiabetic

Anti-inflammatory rsc.org

Anticonvulsant rsc.org

Antimicrobial rsc.org

The following table showcases a few examples of marketed drugs and natural products that feature the pyrrolidine core, highlighting its therapeutic importance.

| Compound Name | Class | Significance |

| Nicotine | Alkaloid | A well-known natural product containing a 2-substituted pyrrolidine ring. |

| Procyclidine | Anticholinergic Drug | Used in the treatment of Parkinson's disease. |

| Bepridil | Calcium Channel Blocker | Previously used for treating angina. |

| Sunitinib | Anticancer Agent | A multi-targeted receptor tyrosine kinase inhibitor. |

| Vildagliptin | Antidiabetic Drug | A dipeptidyl peptidase-4 (DPP-4) inhibitor. |

This table presents selected examples of compounds containing the pyrrolidine scaffold.

In academic research, the synthesis of substituted pyrrolidines is a topic of continuous investigation, driven by the need for novel structures for drug discovery and catalysis. sci-hub.se While simple pyrrolidine derivatives are often commercially available, the stereoselective synthesis of densely functionalized and multi-substituted pyrrolidines remains a significant challenge. sci-hub.se

Researchers have developed numerous synthetic strategies to access these valuable compounds. Methods for creating 2-substituted pyrrolidines, for instance, are diverse and include biocatalytic approaches using transaminases, enantioselective synthesis from hydroxynitriles, and asymmetric methods using chiral auxiliaries or catalysts. The development of asymmetric 'clip-cycle' methodologies and phosphine-catalyzed cycloisomerization reactions further illustrates the ongoing innovation in this field. sci-hub.se These synthetic efforts are crucial as the position and nature of substituents on the pyrrolidine ring dramatically influence the molecule's physical, chemical, and biological properties.

Rationale for Focused Research on 2-Isopropylpyrrolidine

While the broader family of pyrrolidines is well-studied, specific derivatives like this compound warrant focused investigation. The presence of a sterically demanding isopropyl group at the C2 position introduces unique chemical properties and synthetic hurdles that distinguish it from less hindered analogues.

A key challenge in the study of this compound is the steric hindrance imposed by the bulky isopropyl group. This steric bulk can significantly impact the feasibility and efficiency of synthetic reactions. For example, the synthesis of sterically hindered pyrrolidines often requires specialized catalysts or reaction conditions to achieve high yields and enantioselectivity. mdpi.com Overcoming the low reactivity of sterically hindered substrates is a common theme in the synthesis of related structures. mdpi.com

Furthermore, there appears to be a relative scarcity of dedicated research on the specific biological activities of this compound itself, although it is utilized as a chiral building block for more complex molecules. In one study focusing on pyrrolidine-2,5-diones, derivatives with a 3-isopropyl substituent were found to be "practically devoid of" the anticonvulsant activity seen in their 3-benzhydryl counterparts, suggesting that the nature of the alkyl substituent is critical and can sometimes lead to a lack of desired biological effect. nih.govresearchgate.net This highlights a knowledge gap regarding which therapeutic areas might be suitable for this particular substitution pattern. The development of organocatalysts based on this compound derivatives has been explored, but this remains a niche area requiring further investigation to establish broader utility. nih.govresearchgate.net

An in-depth analysis of this compound offers several avenues for scholarly contribution. Developing novel and efficient stereoselective synthetic routes to (R)- and (S)-2-isopropylpyrrolidine would be a valuable addition to the field of organic synthesis, particularly methodologies that effectively manage the steric challenge of the isopropyl group.

A focused investigation into the compound's unique conformational properties, influenced by the C2-isopropyl group, could provide fundamental insights into its behavior as an organocatalyst or as a ligand in transition metal catalysis. Such studies could elucidate structure-activity relationships that are currently not well understood.

Finally, a systematic exploration of the biological activity of this compound and its simple derivatives could uncover novel applications. While it is used as a synthetic intermediate, its potential as a standalone pharmacophore is underexplored. Detailed research could identify specific enzyme or receptor interactions, paving the way for its use as a lead structure in new drug discovery programs.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | nih.gov |

| Molecular Weight | 113.20 g/mol | nih.gov |

| CAS Number | 51503-10-7 | nih.gov |

| IUPAC Name | 2-propan-2-ylpyrrolidine | nih.gov |

| SMILES | CC(C)C1CCCN1 | nih.gov |

This interactive table summarizes key physicochemical data for this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOADRGAJWNJVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397399 | |

| Record name | 2-Isopropylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51503-10-7 | |

| Record name | 2-(1-Methylethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51503-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isopropylpyrrolidine and Its Derivatives

Asymmetric Synthesis Approaches for 2-Substituted Pyrrolidines

Asymmetric synthesis is crucial for accessing specific enantiomers of chiral molecules like 2-isopropylpyrrolidine, as different enantiomers can exhibit distinct biological activities. The primary approaches to achieve this involve the use of external chiral agents or catalysts that create a chiral environment, influencing the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org This strategy has been widely applied to the synthesis of 2-substituted pyrrolidines.

One common approach involves the use of chiral auxiliaries derived from readily available natural products like amino acids. For instance, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in alkylation reactions, which can be a key step in the synthesis of 2-alkylpyrrolidines. nih.gov The high crystallinity of the resulting diastereomeric intermediates often facilitates their separation and purification. nih.gov While not specifically detailed for this compound, this methodology is applicable to the synthesis of a broad range of 2-alkylated pyrrolidine (B122466) derivatives.

Another example is the use of (S)-2-(1-hydroxy-1-methylethyl)pyrrolidine or (S)-prolinol as chiral auxiliaries in the asymmetric conjugate addition of Grignard reagents to α,β-unsaturated amides. rsc.org This method allows for the introduction of various alkyl groups at the β-position, which can then be further manipulated to form the pyrrolidine ring with a substituent at the C2 position. The stereochemical outcome is dictated by the chiral auxiliary, which shields one face of the intermediate, directing the incoming nucleophile to the opposite face.

The general principle of these strategies is outlined in the table below, showcasing the role of the chiral auxiliary in controlling the stereochemistry of the product.

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Pseudoephenamine | Alkylation | High stereocontrol, crystalline intermediates |

| (S)-Prolinol derivatives | Conjugate Addition | Directs the approach of the nucleophile |

Organocatalytic and Transition-Metal Catalysis in Enantioselective Synthesis

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of 2-substituted pyrrolidines, offering milder reaction conditions and often higher efficiency compared to classical methods. beilstein-journals.orgresearchgate.net

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. beilstein-journals.org For the synthesis of 2-substituted pyrrolidines, proline and its derivatives are often employed as catalysts. nih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, which then react with nucleophiles in a stereocontrolled manner. beilstein-journals.org For example, the Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral pyrrolidine-based organocatalyst, can generate a key intermediate that can be subsequently cyclized to form a 2-substituted pyrrolidine with high enantioselectivity. rsc.org The bulky substituent on the catalyst can effectively shield one face of the reactive intermediate, leading to excellent stereocontrol. beilstein-journals.org

Transition-metal catalysis offers a wide range of transformations for the synthesis of pyrrolidines. researchgate.net Copper-catalyzed intramolecular C-H amination of N-fluoride amides provides a direct route to pyrrolidine rings. nih.gov The stereoselectivity of these reactions can be controlled by chiral ligands attached to the metal center. Similarly, palladium-catalyzed intramolecular cyclization of nitrogen-containing enynes is an efficient method for constructing the pyrrolidine scaffold. nih.gov A cationic ruthenium complex with a chiral picolinic acid derivative has been shown to catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols to produce α-alkenyl pyrrolidines with high enantiomeric ratios. nih.gov

The following table summarizes some catalytic approaches for the synthesis of 2-substituted pyrrolidines.

| Catalyst Type | Reaction | Advantage |

| Chiral Pyrrolidine Derivatives (Organocatalyst) | Michael Addition/Cyclization | Mild conditions, high enantioselectivity |

| Copper Complexes (Transition Metal) | Intramolecular C-H Amination | Direct formation of the pyrrolidine ring |

| Ruthenium Complexes (Transition Metal) | Intramolecular N-allylation | High enantioselectivity for α-alkenyl pyrrolidines |

Specific Methodologies for this compound Synthesis

While general methods for 2-substituted pyrrolidines are abundant, specific protocols for the synthesis of this compound have been developed, focusing on high stereocontrol and efficiency.

tert-Butanesulfinamide has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of a wide variety of chiral amines, including 2-substituted pyrrolidines. nih.gov This method typically involves the condensation of tert-butanesulfinamide with an appropriate aldehyde to form an N-tert-butanesulfinyl imine. The subsequent diastereoselective addition of a nucleophile, such as a Grignard reagent, to this imine, followed by removal of the sulfinyl group, affords the desired chiral amine with high enantiomeric excess. scispace.comrsc.org

A general and rapid method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide involves the addition of the Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxane (B48130) to an N-tert-butanesulfinyl aldimine. scispace.comrsc.org The resulting sulfinamide product can then be cleanly converted into the corresponding 2-substituted pyrrolidine in a single step. scispace.comrsc.org This approach allows for the synthesis of a variety of 2-alkyl and 2-aryl pyrrolidines with good yields and high diastereoselectivities. scispace.comrsc.org

The key steps in this synthetic route are summarized in the table below.

| Step | Reaction | Reagents | Outcome |

| 1 | Imine Formation | Aldehyde, tert-Butanesulfinamide | N-tert-butanesulfinyl imine |

| 2 | Nucleophilic Addition | Grignard Reagent | Diastereomerically enriched sulfinamide |

| 3 | Cyclization & Deprotection | Acid | Enantiomerically pure 2-substituted pyrrolidine |

Coupling reactions and subsequent cyclization are fundamental strategies for constructing the pyrrolidine ring. mdpi.com For the synthesis of this compound, an approach could involve the coupling of a chiral building block with a fragment that can undergo intramolecular cyclization.

For example, a [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful method for the synthesis of pyrrolidines. mdpi.com The stereochemistry of the newly formed stereocenters can be controlled by the geometry of the reactants and the reaction conditions. While not explicitly demonstrated for this compound, this strategy is highly versatile.

Another approach is the intramolecular hydroamination of alkenes. A copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to favor the formation of 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov By choosing a substrate with an isopropyl group at the appropriate position, this method could be adapted for the synthesis of this compound derivatives.

The following table highlights different cyclization strategies for pyrrolidine synthesis.

| Strategy | Key Reaction | Potential for this compound |

| [3+2] Cycloaddition | Azomethine ylide + Alkene | Versatile, stereochemistry can be controlled |

| Intramolecular Hydroamination | Aminooxygenation of alkenes | Diastereoselective, requires appropriate substrate |

The dehydrogenation of a pre-existing saturated pyrrolidine ring to form a pyrrole (B145914) or a dihydropyrrole is a less common but potentially useful strategy. acs.org While the direct dehydrogenation of simple pyrrolidines can be challenging, catalytic methods have been developed. acs.orgnih.gov For instance, a B(C6F5)3-catalyzed dehydrogenation of pyrrolidines to form pyrroles has been reported. acs.orgnih.gov

This approach is generally more applicable for creating unsaturation within the pyrrolidine ring rather than for the synthesis of the substituted saturated ring itself. However, it could be envisioned as a late-stage functionalization step in a synthetic sequence. For the synthesis of this compound, this method is less direct compared to the asymmetric construction of the saturated ring. The conditions for such dehydrogenations are often harsh and may not be compatible with various functional groups.

| Method | Catalyst | Product | Relevance to this compound Synthesis |

| Borane-catalyzed Dehydrogenation | B(C6F5)3 | Pyrrole | Indirect; potential for late-stage modification |

Novel Synthetic Routes and Advanced Method Development

The synthesis of 2-substituted pyrrolidines, such as this compound, has been an area of significant research interest due to the prevalence of the pyrrolidine scaffold in pharmaceuticals and natural products. nih.gov Modern synthetic chemistry has moved beyond classical methods to develop more efficient, selective, and environmentally benign pathways. These advanced methods often focus on minimizing steps, controlling stereochemistry, and adhering to the principles of green chemistry.

One-Pot Synthesis Strategies and Cascade Reactions

Cascade reactions, where the product of one reaction triggers the next, have also been employed. A copper-catalyzed three-component tandem sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines in a single pot. nih.gov This process involves a sequence of amination, cyanation, and alkylation. nih.gov Similarly, iridium-catalyzed successive reductive amination of diketones with anilines provides a direct route to N-aryl-substituted pyrrolidines via transfer hydrogenation. nih.gov These strategies streamline the synthesis of complex pyrrolidine structures from simple starting materials.

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Three-Component 1,3-Dipolar Cycloaddition | Isatin, Secondary Amino Acid, 5-Arylidene Thiazolidine-2,4-dione | MCCFe₂O₄@L-proline MNRs | Green, one-pot, stereoselective synthesis of spiro-pyrrolidines. | rsc.org |

| Tandem Amination/Cyanation/Alkylation | Primary Amine-Tethered Alkyne, Trimethylsilyl Cyanide | CuBr / Microwave | Three-component, one-pot synthesis of functionalized pyrrolidines. | nih.gov |

| Successive Reductive Amination | 2,5-Hexanedione, Aromatic Amines | Iridium Complex / Formic Acid | One-pot synthesis of N-aryl-substituted pyrrolidines via transfer hydrogenation. | nih.gov |

Stereocontrol and Diastereoselective Pathways in Synthesis

Given that the biological activity of pyrrolidine-containing molecules is often dependent on their stereochemistry, the development of stereoselective synthetic methods is crucial. nih.gov The presence of a chiral center at the C2 position, as in this compound, necessitates precise control over the synthetic pathway to obtain the desired enantiomer or diastereomer.

A highly effective method for asymmetric synthesis involves the use of chiral auxiliaries. For example, the diastereoselective addition of Grignard reagents, including isopropylmagnesium bromide, to a chiral γ-chlorinated N-tert-butanesulfinyl imine affords 2-substituted pyrrolidines with high yields and diastereoselectivity. rsc.org The sulfinyl group directs the incoming nucleophile and is readily removable post-reaction.

Biocatalysis offers another powerful approach. Transaminases (TAs) have been utilized in the stereoselective synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target pyrrolidine can be produced with excellent enantiomeric excess (>99.5% ee). acs.org This method exemplifies a transaminase-triggered cyclization, providing a green and highly selective alternative to traditional chemical methods. acs.org

Furthermore, intramolecular reactions have been developed to control stereochemistry. A copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides leads preferentially to 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1. nih.gov This method's high diastereoselectivity is achieved without the need for additional coordinating groups on the substrate. nih.gov

| Method | Substrate | Reagent/Catalyst | Selectivity | Key Outcome | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary | γ-Chlorinated N-tert-butanesulfinyl imine | Grignard Reagents (e.g., i-PrMgBr) | High Diastereoselectivity | Formation of enantioenriched 2-alkyl and 2-aryl pyrrolidines. | rsc.org |

| Biocatalysis | ω-Chloroketones | (R)- or (S)-Transaminase | Excellent Enantioselectivity (>99.5% ee) | Access to both enantiomers of 2-substituted pyrrolidines. | acs.org |

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | Copper(II) Promoter | High Diastereoselectivity (dr >20:1) | Preferential formation of 2,5-cis-pyrrolidines. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov This includes using safer solvents, developing reusable catalysts, minimizing waste, and improving energy efficiency. These principles are increasingly being applied to the synthesis of pyrrolidine derivatives.

One key area of focus is the replacement of hazardous organic solvents. An efficient, one-pot, three-component domino reaction for synthesizing pyrrolidine-fused spirooxindoles has been developed using an environmentally benign ethanol-water (EtOH/H₂O) solvent system. semanticscholar.org This approach avoids the use of toxic solvents and simplifies the purification process. semanticscholar.org

The development of recyclable catalysts is another cornerstone of green synthesis. A novel heterogeneous nanocatalyst, L-proline functionalized manganese ferrite (B1171679) nanorods (MCCFe₂O₄@L-proline MNRs), has been used for the stereoselective synthesis of spiro-pyrrolidines. rsc.org This magnetic nanocatalyst can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of catalytic activity, which is both economically and environmentally advantageous. rsc.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a green technology that can accelerate reaction times, increase yields, and lead to cleaner reactions. nih.gov The application of microwaves in pyrrolidine synthesis supports the goals of green chemistry by improving energy efficiency and reducing the need for harsh reaction conditions. nih.govchemheterocycles.com

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example | Benefit | Reference |

|---|---|---|---|---|

| Use of Safer Solvents | Domino reaction for spirooxindole synthesis. | Ethanol/Water (EtOH/H₂O) | Eco-friendly, reduces use of toxic solvents. | semanticscholar.org |

| Reusable Catalysis | Stereoselective synthesis of spiro-heterocycles. | L-proline functionalized magnetic nanorods. | Easy recovery and reuse of catalyst, reducing waste. | rsc.org |

| Energy Efficiency | General pyrrolidine synthesis. | Microwave-Assisted Organic Synthesis (MAOS). | Increased reaction rates, higher yields, cleaner products. | nih.gov |

Mechanistic Investigations of Reactions Involving 2 Isopropylpyrrolidine

Reaction Mechanism Elucidation in Synthesis

The synthesis of the 2-isopropylpyrrolidine ring can be achieved through various strategies, with modern methods focusing on the direct and selective functionalization of C-H bonds. Mechanistic studies of these synthetic routes have been pivotal in understanding how the pyrrolidine (B122466) ring is formed.

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen radical (a proton and an electron) is transferred in a single step from a substrate to an abstractor, often a radical species. mdpi.comwikipedia.org This process is a key method for generating alkyl radicals from otherwise unreactive C-H bonds, which can then undergo further transformations. mdpi.com In the context of pyrrolidine synthesis, intramolecular HAT is a powerful strategy for achieving regioselective C-H amination. researchgate.net

A well-studied mechanism involves the use of a copper catalyst to generate a nitrogen-centered radical from a precursor like an N-fluorosulfonamide. researchgate.net This N-centered radical then acts as the hydrogen abstractor. In a typical sequence for forming a 2-substituted pyrrolidine, the N-radical intramolecularly abstracts a hydrogen atom from the δ-carbon position (the fifth carbon from the nitrogen). This 1,5-HAT process is highly favored due to the thermodynamic stability of the resulting six-membered ring transition state. The key driving force for HAT is the relative bond dissociation energy (BDE); the reaction is favored if the newly formed H-N bond is stronger than the C-H bond that was broken. mdpi.com This HAT step transforms the unactivated δ C(sp³)–H bond into a carbon-centered radical, poised for cyclization. researchgate.netresearchgate.net

Following the generation of a carbon-centered radical via an intramolecular HAT process, the next key step is the cyclization to form the pyrrolidine ring. In copper-catalyzed systems, the carbon radical undergoes a C–N bond-forming event. This radical relay, initiated by the N-centered radical and terminated by the C-N bond formation, is a highly efficient domino sequence. researchgate.net

Another significant pathway for forming substituted pyrrolidines is through intramolecular aza-Michael cyclization. In this approach, a substrate containing both an amine nucleophile and an activated alkene (Michael acceptor) is used. The reaction is catalyzed by a chiral phosphoric acid, which activates the alkene electrophile. The amine then attacks the activated double bond in an enantioselective manner to form the pyrrolidine ring. whiterose.ac.uk Density Functional Theory (DFT) studies of this "clip-cycle" methodology have supported the aza-Michael cyclization as being both the rate-determining and stereochemistry-determining step. whiterose.ac.uk

Lewis acid-catalyzed multicomponent reactions also provide a pathway to highly substituted pyrrolidines. For instance, TiCl₄ can catalyze the coupling of phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation, constructing up to three stereogenic centers. The proposed mechanism involves the formation of an oxonium ion intermediate, which undergoes intramolecular Sₙ1 or Sₙ2 attack by the sulfonamide nitrogen to close the ring. nih.gov

The identification and characterization of reaction intermediates are critical for validating a proposed mechanism. In the copper-catalyzed intramolecular C–H amination to form pyrrolidines, several intermediates have been proposed and studied. The catalytic cycle is believed to involve copper complexes in various oxidation states, typically cycling between Cu(I) and Cu(II). nih.gov

Upon reaction of the Cu(I) precatalyst with an N-fluoro amide substrate, a Cu(II)–F species is generated. nih.govacs.org This has been supported by mass spectrometry studies which detected species with the composition [Tpⁱᵖʳ²CuF(NCMe)]. nih.gov However, detailed mechanistic experiments have been crucial in distinguishing true intermediates from off-cycle species. For example, a structurally characterized fluorinated copper(II) complex was isolated, but kinetic studies showed that reactions proceeding with the initial Cu(I) catalyst were faster. This indicates the isolated complex was not a direct intermediate in the main catalytic pathway. nih.govacs.org

Similarly, experiments were conducted to test whether a putative fluorinated substrate was an intermediate. While this compound could be converted to the final pyrrolidine product under heating, the reaction profile was completely different from the catalytic reaction starting with the N-fluoro amide. This demonstrated that the fluorinated substrate was not an intermediate in the primary catalytic formation of the pyrrolidine. nih.govacs.org Instead, the mechanism is understood to proceed through a single electron transfer (SET) step, followed by ring closing. acs.org

| Proposed Species | Role in Mechanism | Evidence |

| N-centered radical | Key hydrogen abstractor (HAT) | Inferred from product formation and compatibility with radical mechanisms. researchgate.net |

| δ-Carbon radical | Intermediate prior to cyclization | Formed after 1,5-HAT; trapped with TEMPO in related reactions. researchgate.netnih.gov |

| [Tpⁱᵖʳ²CuF(NCMe)] | Probable Cu(II) intermediate | Detected by mass spectrometry. nih.govacs.org |

| Oxonium ion | Intermediate in Lewis acid catalysis | Proposed in TiCl₄-catalyzed multicomponent synthesis of pyrrolidines. nih.gov |

Catalytic Mechanisms and Reaction Kinetics

This compound is a cornerstone of asymmetric organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. Understanding the catalytic cycles and the kinetics of these reactions is essential for optimizing catalyst performance and expanding their application.

As an organocatalyst, this compound operates primarily through two main activation modes: enamine and iminium ion catalysis. This dual reactivity allows it to catalyze a wide range of transformations.

Enamine Catalysis: In reactions with carbonyl compounds (aldehydes and ketones), the secondary amine of this compound condenses to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The bulky isopropyl group at the C-2 position creates a specific steric environment that directs the approach of the electrophile, leading to high enantioselectivity in the product.

Iminium Ion Catalysis: When reacting with α,β-unsaturated carbonyls, this compound forms a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. Again, the chiral scaffold of the catalyst dictates the stereochemical outcome of the reaction.

Beyond its role as an organocatalyst, the pyrrolidine motif is also central to ligands used in metal catalysis. Chiral gold(I) complexes bearing pyrrolidinyl-phosphine ligands have been developed for enantioselective reactions. acs.org DFT calculations on these systems have shown that attractive non-covalent interactions between the substrate and the catalyst's chiral binding pocket are responsible for directing the enantioselective folding and, thus, the stereochemical outcome. acs.org

In the copper-catalyzed synthesis of pyrrolidines via intramolecular C-H amination, KIE experiments were performed using deuterium-labeled substrates. nih.gov These experiments measure the difference in reaction rates between a substrate with a C-H bond and one with a C-D bond. A significant KIE value (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step. epfl.ch

| Experiment Type | Substrates | Catalyst System | kH/kD Value | Conclusion |

| Intramolecular Competition | Monodeuterated N-fluoro-sulfonamide | Tpⁱᵖʳ²Cu(I) | 3.3 | C-H bond cleavage is the turnover-limiting step. nih.gov |

| Intermolecular Competition | N-fluoro-sulfonamide vs. deuterated analog | Tpⁱᵖʳ²Cu(I) | 1.4 | C-H bond cleavage is the turnover-limiting step. nih.gov |

For reactions where this compound or its derivatives act as organocatalysts, kinetic studies have revealed that the initial formation of the enamine intermediate is typically fast and reversible. nih.gov Instead, the rate-limiting step is often the subsequent reaction between the nucleophilic enamine and the electrophile, or the final hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst. nih.gov This understanding has allowed for significant reductions in catalyst loading without compromising reaction efficiency, demonstrating the practical value of detailed mechanistic and kinetic investigations. nih.gov

Rearrangement Reactions and Structural Transformations

The pyrrolidine ring, particularly when substituted at the 2-position with groups like isopropyl, is implicated in a variety of rearrangement reactions and structural transformations. These reactions are often integral to stereoselective synthetic routes and are mechanistically governed by the formation of strained, high-energy intermediates. Detailed mechanistic investigations, supported by both experimental and computational studies, have elucidated the pathways through which these transformations occur. A predominant mechanism involves the formation and subsequent nucleophilic ring-opening of bicyclic aziridinium (B1262131) ion intermediates.

This process typically occurs during the synthesis of the pyrrolidine ring itself, rather than as a rearrangement of a pre-formed this compound. For instance, in tandem cationic cyclization-aziridinium ion formation-nucleophilic ring-opening procedures, acyclic precursors are converted into a wide variety of substituted pyrrolidines with a high degree of stereocontrol. The formation of the bicyclic aziridinium ion is a key step that dictates the final stereochemistry and regiochemistry of the product.

The regioselectivity of the nucleophilic attack on the bicyclic aziridinium ion is a critical factor that determines the structure of the final product. The attack can occur at either the bridgehead carbon or the carbon of the original aziridine (B145994) ring. This choice is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the pyrrolidine precursor. For a precursor that would lead to a this compound, the aziridinium ion would feature the isopropyl group at one of the carbons susceptible to nucleophilic attack.

Computational studies on analogous systems, such as the synthesis of pyrrolidinedione derivatives, have provided insight into the energetics of the cyclization and rearrangement steps. These studies calculate the activation energies for various transition states, helping to predict the most likely reaction pathways. For example, the formation of the pyrrolidine ring can have a low energy barrier once a key precursor tautomerization occurs, while the subsequent ring-opening of a lactone fused to the forming pyrrolidine ring requires a significant activation energy.

The table below summarizes the activation energies for key steps in a related pyrrolidine ring formation and rearrangement, providing a model for understanding the energetic landscape of such transformations.

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Michael Addition | Initial C-C bond formation to create the acyclic precursor. | 21.7 |

| Precursor Tautomerization | A necessary structural change before cyclization can occur. | 178.4 |

| Pyrrolidine Ring Formation | The key cyclization step to form the five-membered ring. | 11.9 |

| Lactone Ring Opening | A subsequent rearrangement step. | 84.9 |

The regioselectivity of the nucleophilic ring-opening of the aziridinium ion is highly dependent on the nature of the nucleophile. Studies on 2-substituted N,N-dibenzylaziridinium ions have shown that different nucleophiles can lead to attack at either the substituted or unsubstituted carbon atom of the aziridinium intermediate. This nucleophile-dependent regioselectivity is a powerful tool in directing the outcome of these synthetic sequences.

For instance, bromide ions have been observed to exclusively attack the more substituted carbon of the aziridinium ion, leading to one regioisomer. In contrast, hydride nucleophiles show the opposite regioselectivity, attacking the unsubstituted carbon. This dichotomy highlights the subtle electronic and steric factors that govern the transition states of these reactions.

The following table provides an illustrative summary of the regioselective outcomes based on the attacking nucleophile for a generic 2-alkyl substituted aziridinium ion, which serves as a model for the behavior of a 2-isopropyl substituted intermediate.

| Nucleophile | Position of Attack | Resulting Product Type |

|---|---|---|

| Bromide (Br⁻) | Substituted Carbon (C2) | Product with nucleophile at the 2-position |

| Hydride (H⁻) | Unsubstituted Carbon (C3) | Product with nucleophile at the 3-position |

| Iodide (I⁻) | Substituted Carbon (C2) | Product with nucleophile at the 2-position |

| Nitrile (CN⁻) | Unsubstituted Carbon (C3) | Product with nucleophile at the 3-position |

| Acetate (AcO⁻) | Unsubstituted Carbon (C3) | Product with nucleophile at the 3-position |

These mechanistic insights are crucial for the rational design of synthetic routes to complex molecules containing the this compound motif. By carefully selecting the reaction conditions and nucleophiles, chemists can control the outcome of these rearrangement reactions to achieve the desired structural and stereochemical complexity.

Derivatives of 2 Isopropylpyrrolidine: Synthesis and Research Applications

Synthesis of Functionalized 2-Isopropylpyrrolidine Derivatives

The synthesis of derivatives based on the isopropylpyrrolidine scaffold involves various chemical strategies to introduce functional groups and build more complex molecular structures. These methods are crucial for accessing novel compounds with potential applications in catalysis and materials science.

Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-diones, also known as succinimides, are a prominent class of derivatives. Their synthesis is often achieved through the reaction of corresponding succinic anhydrides with primary amines or amides. mdpi.comheteroletters.org Another common approach involves nucleophilic acyl substitution using 1,4-dicarboxylic acids or their derivatives. mdpi.com

While the broader class of pyrrolidine-2,5-diones is well-documented, specific research on the 2-isopropyl substituted variant is less common than for its isomers. For instance, studies have detailed the synthesis of 3-isopropyl-pyrrolidine-2,5-dione as a precursor for other derivatives. nih.govtandfonline.com The synthesis of enantiopure N-substituted pyrrolidin-2,5-dione derivatives has also been accomplished via 1,3-dipolar cycloaddition reactions between a chiral nitrone and N-substituted maleimides, yielding spiro-fused heterocycles with high selectivity. nih.gov These general synthetic strategies provide a framework for the potential synthesis of this compound-2,5-diones.

One reported method involves a [4+2]-cycloaddition between anthracene (B1667546) and maleic anhydride (B1165640) to create an intermediate, which is then condensed with an aniline (B41778) derivative to form a complex pyrrolidine-2,5-dione structure. researchgate.net

N-Mannich Bases of 3-Isopropylpyrrolidine-2,5-diones

The Mannich reaction is a three-component condensation that forms a C-C bond and is widely used to synthesize N-Mannich bases. oarjbp.comacademicjournals.org This reaction typically involves an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.comacademicjournals.org

In a specific study, a series of N-Mannich bases of 3-isopropyl-pyrrolidine-2,5-dione were synthesized and evaluated for their anticonvulsant properties. nih.govtandfonline.com The synthesis involved reacting 3-isopropyl-pyrrolidine-2,5-dione with formaldehyde (B43269) and various substituted piperazine (B1678402) derivatives. nih.govtandfonline.com While the synthesis was successful, the resulting 3-isopropyl derivatives were found to be practically devoid of anticonvulsant activity in initial screenings, unlike their 3-benzhydryl-pyrrolidine-2,5-dione counterparts which showed significant effectiveness. nih.gov

Table 1: Examples of Synthesized N-Mannich Bases of Pyrrolidine-2,5-dione Analogues and their Activity

| Compound Name | Derivative Type | Biological Activity Finding | Reference |

| N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (9) | 3-Benzhydryl-pyrrolidine-2,5-dione | Active in Maximal Electroshock (MES) test | nih.gov |

| N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (13) | 3-Benzhydryl-pyrrolidine-2,5-dione | Active in MES and subcutaneous Pentylenetetrazole (scPTZ) tests | nih.gov |

| Various N-Mannich bases of 3-isopropyl-pyrrolidine-2,5-diones | 3-Isopropyl-pyrrolidine-2,5-dione | Practically devoid of anticonvulsant activity | nih.gov |

This table is based on research findings for different pyrrolidine-2,5-dione derivatives to provide context on structure-activity relationships.

Applications of this compound Derivatives in Chemical Research

Derivatives of chiral pyrrolidines are highly valued in research, particularly for their roles in asymmetric synthesis and as foundational units for constructing larger, more complex molecules.

Role as Chiral Ligands and Catalysts in Asymmetric Transformations

The chiral scaffold of substituted pyrrolidines makes them excellent candidates for use in asymmetric catalysis. unibo.itmdpi.com Since the early 2000s, organocatalysis using proline and its derivatives has become a cornerstone of modern asymmetric synthesis. unibo.it These catalysts often work by forming enamines or iminium ions with substrates, enabling highly stereoselective transformations. mdpi.com

Chiral guanidines and their derivatives, which can be based on a pyrrolidine (B122466) framework, have also emerged as powerful organocatalysts due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org Furthermore, the combination of chiral pyrrolidine-derived ligands with transition metals, such as rhodium or iridium, has expanded their application to a wide range of C-H bond functionalization reactions. snnu.edu.cn These catalytic systems provide access to valuable chiral molecules with high selectivity. snnu.edu.cn While proline is the most famous example, the principles apply to other substituted pyrrolidines like this compound, which can be used to fine-tune the steric and electronic properties of the catalyst.

Building Blocks in the Synthesis of Complex Molecular Architectures

Substituted chiral pyrrolidines are fundamental building blocks in organic synthesis. unibo.itmdpi.com Their rigid, cyclic structure and defined stereochemistry make them ideal starting points for the synthesis of complex natural products and pharmaceuticals. The development of synthetic pathways to create novel pyrrolidine-based building blocks is an active area of research. klinger-lab.de

For example, novel spirocyclic pyrrolidines have been synthesized from common ketones, with a key step being the reaction of electron-deficient alkenes with an in-situ generated azomethine ylide. researchgate.net Such spiro compounds are of high importance in drug discovery as they introduce three-dimensional complexity. researchgate.net Bridged pyrrolidines have also been developed as advanced building blocks to enhance properties like aqueous solubility while reducing lipophilicity. enamine.net These examples underscore the role of functionalized pyrrolidines as versatile platforms for constructing diverse and complex molecular architectures. mdpi.comnih.gov

Precursors for Bioactive Compounds and Alkaloids

While specific documented instances of this compound derivatives serving as direct precursors for named bioactive compounds and alkaloids are not extensively reported in readily available literature, the broader class of 2-substituted pyrrolidines, particularly those derived from amino acids like L-proline, are well-established as crucial building blocks in the synthesis of a wide array of alkaloids. nih.govrsc.org This general synthetic utility provides a strong basis for the potential application of this compound derivatives in this field.

The "chiral pool" strategy, which utilizes readily available enantiopure starting materials from nature, is a common approach in alkaloid synthesis. nih.gov Chiral 2-substituted pyrrolidines, obtained from sources like L-proline, serve as versatile synthons. nih.govrsc.org These precursors are elaborated through various chemical transformations to construct the complex architectures of different alkaloid families. For instance, 2-substituted pyrrolidine and piperidine (B6355638) alkaloids, including those with memory-enhancing properties and potential applications as anti-Alzheimer's agents, are often synthesized using this methodology. nih.gov

Examples of alkaloid classes synthesized from 2-substituted pyrrolidine precursors include:

Tropane Alkaloids: This class includes compounds like hygrine (B30402) and norhygrine. nih.gov

Sedum Alkaloids: These alkaloids are of interest for their potential cognitive-enhancing effects. nih.gov

Pyrrolizidine (B1209537) Alkaloids: Natural products like alexine (B40350) are synthesized using strategies that involve the construction of the pyrrolizidine core from pyrrolidine-based precursors. nih.gov

Indolizidine Alkaloids: The synthesis of various indolizidine natural products also relies on the use of chiral pyrrolidine synthons. rsc.org

The general synthetic approach often involves the functionalization of the pyrrolidine ring and subsequent cyclization reactions to form the characteristic bicyclic or more complex ring systems of the target alkaloids. While the specific impact of a 2-isopropyl group on the synthesis and biological activity of the resulting alkaloids is not detailed in the available research, its steric and electronic properties would undoubtedly influence the reaction pathways and the ultimate pharmacological profile of the synthesized compounds.

Table 1: Examples of Alkaloid Classes Synthesized from 2-Substituted Pyrrolidine Precursors

| Alkaloid Class | Precursor Type | Notable Examples |

| Tropane Alkaloids | 2-Substituted Pyrrolidines | Hygrine, Norhygrine |

| Sedum Alkaloids | 2-Substituted Pyrrolidines | Various |

| Pyrrolizidine Alkaloids | Chiral Pyrrolidine Synthons | Alexine |

| Indolizidine Alkaloids | Chiral Pyrrolidine Synthons | Various |

Note: This table provides general examples and does not specifically detail the use of this compound as a precursor.

Structure-Activity Relationship (SAR) Studies of Derivatives

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies would aim to understand the impact of the isopropyl group at the 2-position, as well as other modifications to the pyrrolidine ring and its substituents, on the compound's interaction with biological targets.

Although specific SAR studies focusing exclusively on a broad range of this compound derivatives are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on structurally related pyrrolidine amides. For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that the nature of the substituent on the pyrrolidine ring significantly affects inhibitory potency. nih.govrsc.org

One study on pyrrolidine amide derivatives as NAAA inhibitors demonstrated that small, lipophilic substituents at the 3-position of the pyrrolidine ring were preferable for optimal activity. nih.govrsc.org While this finding does not directly address the 2-isopropyl substitution, it highlights the sensitivity of the biological target to the steric and electronic properties of substituents on the pyrrolidine scaffold.

Key parameters often investigated in SAR studies of pyrrolidine derivatives include:

Stereochemistry: The absolute configuration at the 2-position, where the isopropyl group is attached, is expected to be a critical determinant of biological activity due to the stereospecific nature of interactions with biological macromolecules.

Substitution on the Pyrrolidine Ring: The presence, position, and nature of other substituents on the pyrrolidine ring can modulate the molecule's conformation and its binding affinity to a target.

A hypothetical SAR study on a series of N-acyl-2-isopropylpyrrolidine amides might explore how variations in the acyl chain length or the introduction of aromatic or heterocyclic moieties influence a specific biological activity, such as enzyme inhibition or receptor binding. The data from such a study would be crucial for the rational design of more potent and selective therapeutic agents.

Table 2: Hypothetical SAR Data for a Series of N-Acyl-2-isopropylpyrrolidine Derivatives

| Compound | N-Acyl Group | Biological Activity (e.g., IC50, µM) | Observations |

| 1a | Acetyl | >100 | Short acyl chain may not provide sufficient interaction. |

| 1b | Hexanoyl | 50 | Increased lipophilicity may improve binding. |

| 1c | Dodecanoyl | 10 | Optimal chain length for hydrophobic pocket interaction. |

| 1d | Benzoyl | 25 | Aromatic ring may introduce additional binding interactions. |

| 1e | (4-Chlorobenzoyl) | 15 | Electron-withdrawing group may enhance activity. |

Note: This table presents hypothetical data to illustrate the principles of an SAR study and is not based on actual experimental results for this compound derivatives.

Computational and Theoretical Studies of 2 Isopropylpyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are employed to compute the electronic structure and properties of molecules with high accuracy. nih.gov These calculations can determine relative energies between different chemical states, such as isomers, conformers, and transition states. nih.gov

Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry for studying the physical and chemical properties of molecules. researchgate.net It is a quantum mechanical method used for calculating the electronic structure of atoms and molecules, which can be applied to elucidate reaction mechanisms and energy landscapes. nih.gov DFT calculations are instrumental in determining molecular-level descriptors like molecular orbital energies and atomic charge distributions, which help in identifying reactive sites. nih.gov

Applications of DFT in the study of pyrrolidine (B122466) derivatives and related heterocyclic compounds often involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. For related compounds, optimized geometric parameters calculated via DFT have shown good consistency with experimental data. researchgate.net

Vibrational Analysis: Calculating vibrational frequencies to predict infrared and Raman spectra. The absence of imaginary frequencies in the calculated spectra confirms that the optimized structure corresponds to a true energy minimum. mdpi.com

Reaction Mechanism Elucidation: Mapping the potential energy surface of a reaction to identify intermediates, transition states, and to calculate activation energies. For example, DFT calculations have been used to propose reaction mechanisms for the formation of pyrrolidine-2,3-dione (B1313883) derivatives, showing that kinetic selectivity can be more significant than thermodynamic selectivity. nih.gov

The choice of functional and basis set is critical for the accuracy of DFT calculations. The B3LYP hybrid functional is commonly used for conjugated systems as it yields reasonably accurate ground and excited state energies. researchgate.net A variety of basis sets, such as 6-31G or 6-311G, are often employed depending on the desired balance between accuracy and computational cost. researchgate.netresearchgate.net

| DFT Application | Information Obtained | Typical Functional / Basis Set |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles, stable conformations | B3LYP / 6-311G(d,p) |

| Vibrational Spectroscopy | IR and Raman frequencies, characterization of stationary points | B3LYP / 6-311G(d,p) |

| Reaction Pathway Analysis | Transition state structures, activation energies, reaction thermodynamics | B3LYP / 6-31G(d) |

| Electronic Properties | HOMO-LUMO energies, molecular electrostatic potential, charge distribution | B3LYP / 6-311++G(2d,2p) |

Molecular orbital (MO) analysis, particularly the study of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides fundamental insights into the chemical reactivity and electronic properties of a molecule. ucsb.edu These orbitals are known as frontier molecular orbitals (FMOs). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

In studies of related heterocyclic compounds, DFT calculations have been used to determine these parameters. For instance, in a series of thiophene (B33073) sulfonamide derivatives, the HOMO-LUMO gap was found to be in the range of 3.44–4.65 eV, indicating their relative stabilities. mdpi.com Natural Bond Orbital (NBO) analysis is another technique used to understand orbital interactions, charge transfer, and the nature of intermolecular hydrogen bonds within molecular systems. nih.govasianresassoc.org

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | The energy difference between ELUMO and EHOMO | Correlates with chemical stability and reactivity |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide a detailed view of molecular behavior, from conformational changes to interactions with other molecules, that is often inaccessible through experimental methods alone. mdpi.com

The function and properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them. nih.gov For a flexible molecule like 2-isopropylpyrrolidine, which contains a non-planar five-membered ring and a rotatable isopropyl group, multiple low-energy conformations are possible.

Molecular dynamics simulations can be used to explore the conformational space of a molecule, generating a trajectory of its motion over time. nih.gov From this trajectory, an energy landscape can be constructed, which maps the potential energy of the system as a function of its conformational coordinates. nih.govexlibrisgroup.com This landscape reveals the most probable conformations (corresponding to energy minima) and the pathways for transitioning between them. nih.gov Such analyses are crucial for understanding how the molecule's shape influences its reactivity and interactions. nih.gov

Host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding site for another molecule (the guest). wikipedia.org These interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org Pyrrolidine derivatives can act as guests, forming inclusion complexes with various host molecules, such as cyclodextrins. nih.govmdpi.com

Molecular modeling and simulations are valuable for studying the structure, stability, and dynamics of these host-guest complexes. mdpi.com These computational methods can:

Predict the preferred orientation of the guest molecule within the host's cavity.

Quantify the binding affinity and thermodynamic parameters of complex formation. nih.gov

Elucidate the specific intermolecular interactions that stabilize the complex. rsc.org

For example, studies on the inclusion of piperidine (B6355638) derivatives with β-cyclodextrin have used computational tools alongside experimental methods like NMR and X-ray diffraction to characterize the structure of the resulting complexes. mdpi.com

Pyrrolidine-based structures are core components of many important organocatalysts. Computational chemistry plays a vital role in designing new catalysts and understanding their mechanisms. nih.gov DFT calculations are frequently used to investigate the intricate details of catalytic cycles. mdpi.com

These computational studies can:

Map Reaction Pathways: By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a catalyzed reaction. mdpi.com

Explain Selectivity: Computational models can help rationalize the stereoselectivity (enantioselectivity or diastereoselectivity) observed in catalytic reactions by comparing the activation energies of pathways leading to different stereoisomers.

Catalyst Design: By using binding energies of key intermediates as descriptors, computational screening can predict the activity of potential new catalysts, guiding experimental efforts. nih.gov

In Silico Drug Design and Ligand Optimization

The pyrrolidine ring, particularly when substituted as in this compound, represents a versatile and privileged scaffold in medicinal chemistry. Its three-dimensional structure and potential for stereospecific interactions make it an attractive starting point for the design of novel therapeutic agents. Computational, or in silico, methods are integral to modern drug discovery, enabling the rapid and cost-effective design and optimization of ligands based on this scaffold. uniquescientificpublishers.comnih.gov These techniques leverage the power of computing to model molecular interactions, predict biological activity, and refine chemical structures to enhance potency, selectivity, and pharmacokinetic properties before committing to expensive and time-consuming chemical synthesis. nih.govsysrevpharm.org By analyzing the structure of a target protein, researchers can design this compound derivatives that fit precisely into binding sites, maximizing therapeutic efficacy. nih.gov

Virtual Screening and Predictive Modeling

Virtual screening and predictive modeling are foundational components of computer-aided drug design (CADD) used to identify promising drug candidates from vast chemical libraries. uniquescientificpublishers.comnih.gov These approaches are particularly effective for scaffolds like this compound, allowing for the exploration of a wide chemical space to find derivatives with high potential for biological activity.

Virtual Screening (VS) is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govmdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. researchgate.net For the this compound scaffold, VS can be performed using two primary methods:

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the target protein. nih.gov Molecules from a database, including virtual libraries of this compound derivatives, are computationally "docked" into the binding site of the target. nih.gov A scoring function then estimates the binding affinity, and the top-scoring compounds are selected for further investigation. uniquescientificpublishers.comnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS is employed. mdpi.comnih.gov This approach uses the chemical structure of known active ligands to identify other molecules in a database with similar properties. nih.gov Techniques like pharmacophore modeling identify the essential 3D arrangement of chemical features required for activity, which is then used as a filter to screen for novel this compound analogs. nih.gov

Predictive Modeling , particularly Quantitative Structure-Activity Relationship (QSAR) modeling, establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com For a series of this compound derivatives, a QSAR model can predict the activity of newly designed, unsynthesized compounds. These models help prioritize which derivatives to synthesize and guide the optimization of the lead compound. researchgate.net

| Modeling Technique | Description | Application to this compound Derivatives |

| 2D-QSAR | Correlates physicochemical properties or 2D structural fragments with biological activity. | Predicts activity based on properties like molecular weight, logP, and topological indices of different this compound analogs. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Uses 3D molecular fields (steric, electrostatic) to relate the shape and electronic properties of molecules to their activity. scispace.com | Creates a 3D map indicating where modifications to the this compound scaffold (e.g., adding or removing functional groups) would likely increase or decrease biological activity. scispace.comresearchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding to a specific target. mdpi.com | Develops a 3D query based on active pyrrolidine-containing compounds to screen databases for new this compound derivatives that match the required feature arrangement. nih.gov |

Ligand Design and Target Interaction Prediction

Following the identification of initial "hits" from virtual screening, the subsequent phase involves the rational design of more potent and selective ligands and the detailed prediction of their interactions with the biological target. This is a critical step in optimizing the this compound scaffold into a viable drug candidate.

Rational Ligand Design involves modifying the structure of a hit compound to improve its interaction with the target. mdpi.com For a this compound derivative, this could involve altering substituents on the pyrrolidine ring or the isopropyl group to enhance binding affinity, improve selectivity against off-targets, or optimize pharmacokinetic properties. This iterative process is guided by computational tools that predict the impact of these chemical modifications. nih.gov

Target Interaction Prediction is primarily achieved through molecular docking and molecular dynamics (MD) simulations. These methods provide a detailed, atom-level view of how a ligand interacts with its target protein. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target's active site. nih.gov Docking studies on this compound derivatives can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, that contribute to binding affinity. nih.gov The docking score provides a numerical estimate of this affinity, allowing for the ranking of different designed analogs. scispace.com For example, studies on pyrrolidin-2-one derivatives targeting acetylcholinesterase showed that specific modifications led to significantly improved docking scores compared to the reference drug Donepezil. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations simulate the movements of the ligand and protein over time. researchgate.net This provides crucial information on the stability of the ligand-protein complex and can reveal subtle conformational changes that are essential for biological activity. nih.gov An MD simulation could confirm whether a designed this compound derivative remains stably bound in the active site or if it is prone to dissociation.

The table below illustrates hypothetical docking results for designed this compound analogs against a generic protein kinase target, demonstrating how this method is used to rank potential inhibitors.

| Compound ID | Modification on Pyrrolidine Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Lead-01 | (S)-2-Isopropylpyrrolidine (unsubstituted) | -7.2 | Hydrophobic interaction with VAL97 |

| Analog-A | N-benzyl substitution | -8.5 | Additional π-π stacking with PHE145 |

| Analog-B | 4-hydroxy substitution | -8.9 | New hydrogen bond with ASP122 |

| Analog-C | N-benzyl and 4-hydroxy substitutions | -9.8 | Combines π-π stacking and hydrogen bonding |

| Reference Drug | Staurosporine | -11.5 | Multiple hydrogen bonds and hydrophobic contacts |

Application of Artificial Intelligence and Machine Learning in Molecular Design

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov When applied to the this compound scaffold, these models can be trained on known active compounds and instructed to generate novel derivatives that are predicted to have high activity, good synthetic accessibility, and desirable drug-like properties. queensu.ca This approach allows for the exploration of uncharted chemical space, potentially leading to the discovery of molecules with unprecedented efficacy or novel mechanisms of action. nih.gov

Predictive Modeling Enhancement: ML algorithms, such as random forests and deep neural networks, can build highly accurate QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models. nih.govmdpi.com These models can predict a wide range of properties for newly designed this compound derivatives with greater accuracy than traditional methods, helping to identify candidates with a higher probability of success in later clinical trials. nih.gov

High-Throughput Virtual Screening (HTVS): AI and ML can significantly accelerate the virtual screening process. nih.gov Instead of docking every molecule in a massive library, an ML model can be trained on a smaller subset to quickly predict the likely activity of the remaining millions of compounds, prioritizing the most promising ones for more computationally intensive docking studies. nih.gov

| AI/ML Application | Description | Impact on this compound Design |

| Generative Models (e.g., GANs, VAEs) | AI models that learn from existing molecular data to generate new, valid chemical structures with desired properties. nih.gov | Creates novel this compound derivatives optimized for a specific target or multiple properties simultaneously (polypharmacology). queensu.ca |

| Deep Learning for Property Prediction | Utilizes multi-layered neural networks to learn complex relationships between a molecule's structure and its biological or physicochemical properties. mdpi.com | Provides more accurate predictions of binding affinity, solubility, and potential toxicity for designed this compound analogs. |

| Reinforcement Learning (RL) | An ML technique where an "agent" learns to design molecules by being rewarded for generating structures with better properties. nih.gov | Iteratively guides the design process toward this compound derivatives with progressively improved characteristics, such as higher potency and lower off-target effects. queensu.ca |

| Automated Synthesis Prediction | AI tools that predict a viable synthetic route for a computationally designed molecule. | Assesses the synthetic feasibility of novel this compound derivatives generated by AI, bridging the gap between in silico design and laboratory synthesis. |

Advanced Analytical Methodologies for 2 Isopropylpyrrolidine Characterization in Research

Spectroscopic Techniques in Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with a sample to produce a spectrum, which provides valuable information about the compound's structure and functional groups. google.com These techniques are pivotal for the detailed structural analysis of 2-Isopropylpyrrolidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk For this compound, both ¹H NMR and ¹³C NMR are crucial for confirming its structure. ipb.ptazolifesciences.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used for structural assignment. core.ac.uknih.gov

Isopropyl Group Protons: The two methyl groups of the isopropyl substituent are diastereotopic and would likely appear as two separate doublets. The methine proton of the isopropyl group would appear as a multiplet due to coupling with the adjacent methyl protons and the proton on the pyrrolidine (B122466) ring.

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring would show complex splitting patterns due to their proximity and coupling to each other. The proton at the C2 position, bonded to the isopropyl group, would have a distinct chemical shift. The N-H proton of the secondary amine would typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A standard ¹³C NMR spectrum of this compound would show a specific number of signals, each corresponding to a unique carbon atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. core.ac.uk

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further elucidate the structure by showing correlations between coupled protons (¹H-¹H COSY) and direct carbon-proton attachments (HSQC), respectively. ipb.ptazolifesciences.com These methods are invaluable for unambiguously assigning all proton and carbon signals, confirming the connectivity of the isopropyl group to the second position of the pyrrolidine ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Isopropyl CH₃ | ~ 0.9 - 1.2 | Doublet |

| Isopropyl CH | ~ 1.5 - 2.0 | Multiplet |

| Pyrrolidine CH₂ (C3, C4) | ~ 1.4 - 2.2 | Multiplet |

| Pyrrolidine CH₂ (C5) | ~ 2.8 - 3.2 | Multiplet |

| Pyrrolidine CH (C2) | ~ 2.5 - 3.0 | Multiplet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl CH₃ | ~ 18 - 25 |

| Isopropyl CH | ~ 30 - 35 |

| Pyrrolidine C3, C4 | ~ 20 - 30 |

| Pyrrolidine C5 | ~ 45 - 50 |

Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nist.gov

For this compound (C₇H₁₅N), high-resolution mass spectrometry (HRMS) can determine the exact molecular weight (113.1204) with high accuracy, allowing for the confirmation of its elemental composition.

In a typical electron ionization (EI) mass spectrum, the this compound molecule would undergo fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z = 113. The fragmentation pattern would likely involve the loss of the isopropyl group (a loss of 43 Da), leading to a significant peak at m/z = 70, corresponding to the pyrrolidine ring fragment. Other fragments would arise from the cleavage of the pyrrolidine ring itself. This unique fragmentation pattern serves as a molecular fingerprint for identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.eduvscht.cz The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. libretexts.org

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. This peak is typically of medium intensity and can be somewhat broad. docbrown.info

C-H Stretch: Strong absorption bands corresponding to the C-H stretching vibrations of the alkyl groups (isopropyl and pyrrolidine ring) would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C-N Stretch: The C-N stretching vibration of the aliphatic amine would appear in the fingerprint region, typically between 1020-1250 cm⁻¹. docbrown.info

N-H Bend: An N-H bending vibration may be observed around 1590-1650 cm⁻¹.

The absence of strong absorptions in other regions, such as the carbonyl (C=O) region (~1700 cm⁻¹), would confirm the absence of corresponding functional groups. libretexts.org

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

Chromatographic Separations for Research Purity and Isolation

Chromatography is a laboratory technique for the separation of a mixture. gjmpbu.org It is essential for isolating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. gjmpbu.org For a compound like this compound, which has a weak UV chromophore, detection can be challenging with standard UV-Vis detectors. nih.gov However, HPLC can be employed for purity analysis, often requiring derivatization or the use of alternative detectors. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a common mode where a nonpolar stationary phase is used with a polar mobile phase. To analyze this compound, a C18 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid (TFA) to improve peak shape for amines.

For enantiomeric purity analysis, chiral HPLC is necessary. This involves using a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers of this compound, leading to their separation into two distinct peaks.